2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride 2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17821818
InChI: InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17821818

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H
Standard InChI Key ANIFDPYYESFYPN-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2CC2N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a cyclopropane ring, a three-membered carbon ring known for its angle strain and unique reactivity. The 4-ethoxyphenyl group (C6H4OCH2CH3\text{C}_6\text{H}_4\text{OCH}_2\text{CH}_3) is attached to one carbon of the cyclopropane ring, while the amine group (NH2-\text{NH}_2) is bonded to the adjacent carbon, protonated as a hydrochloride salt . The ethoxy group’s electron-donating properties influence the compound’s electronic environment, potentially enhancing its stability and interaction with biological targets.

Stereochemical Considerations

Cyclopropane derivatives often exhibit cis-trans isomerism due to restricted rotation around the ring bonds. While specific stereochemical data for this compound is limited, analogous structures, such as 2-(3,4-difluorophenyl)cyclopropanamine derivatives, highlight the importance of stereochemistry in biological activity . For instance, enantiomerically pure cyclopropane amines have shown distinct pharmacokinetic profiles in drug development .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves cyclopropanation followed by functional group modifications. A common strategy, as seen in related compounds, employs the Corey-Chaykovsky cyclopropanation using dimethylsulfoxonium methylide .

Step 1: Formation of the Cyclopropane Ring
A precursor such as (E)-3-(4-ethoxyphenyl)-2-propenoic acid undergoes cyclopropanation via reaction with dimethylsulfoxonium methylide in the presence of a base (e.g., NaOH) and a solvent like DMSO . This step yields the trans-cyclopropane carboxylate ester, as stereoselectivity is influenced by the reaction conditions.

Step 2: Hydrolysis and Amine Formation
The ester intermediate is hydrolyzed to the carboxylic acid using aqueous hydroxide, followed by conversion to the acyl chloride with thionyl chloride (SOCl2\text{SOCl}_2) . Subsequent Curtius rearrangement or Hofmann degradation introduces the amine group, which is then protonated with hydrochloric acid to form the hydrochloride salt .

Industrial-Scale Production

Industrial synthesis prioritizes yield and purity optimization. Large-scale reactions may employ continuous flow chemistry to enhance reaction control and reduce byproducts . Purification techniques such as recrystallization or chromatography ensure a final purity of ≥95%, as specified in commercial offerings .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved water solubility compared to its free base form. Stability studies of analogous cyclopropane amines suggest sensitivity to light and moisture, necessitating storage in inert atmospheres at low temperatures .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. A reversed-phase C18 column and a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) achieve baseline separation of related impurities .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/zm/z 178.1 for the free base (C11H15NO\text{C}_{11}\text{H}_{15}\text{NO}) and a dominant fragment at m/zm/z 160.1 corresponding to loss of water .

Future Directions

Drug Development

Further studies should explore its efficacy in animal models of CNS disorders, leveraging its potential BACE1 inhibition . Structural modifications, such as fluorination at the cyclopropane ring, could enhance metabolic stability.

Materials Science

The compound’s rigid structure may serve as a building block for metal-organic frameworks (MOFs) or liquid crystals, where cyclopropane’s strain energy contributes to unique material properties .

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